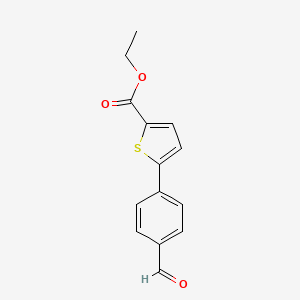

![molecular formula C12H14N2O B1303208 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol CAS No. 75998-99-1](/img/structure/B1303208.png)

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

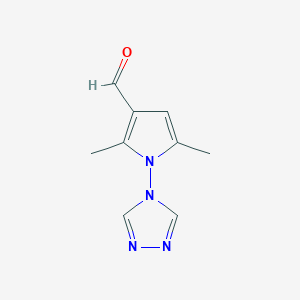

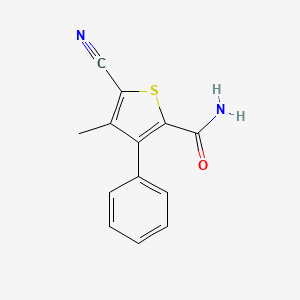

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest due to their potential applications in various fields. The compound 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol, although not directly synthesized in the provided papers, shares structural similarities with the compounds that have been synthesized. For instance, the synthesis of 4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl)imino)methyl)phenol involved characterizing the compound using techniques such as FT-IR, MS, NMR, and single-crystal X-ray diffraction . Similarly, the synthesis of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol was characterized by single-crystal X-ray diffraction, and its luminescent property was investigated . These studies provide insights into the methods that could be applied to synthesize and analyze the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for understanding their properties and potential applications. The molecular geometry, vibrational frequencies, and chemical shifts can be calculated using density functional theory (DFT), as demonstrated in the synthesis of 4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl)imino)methyl)phenol . The molecular structure and spectroscopic data of related compounds have been obtained from DFT calculations, providing information on bond lengths, bond angles, and intramolecular charge transfer . The planarity of the benzene ring system and the dihedral angles between pyrazole rings are also important structural features, as seen in the study of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol .

Chemical Reactions Analysis

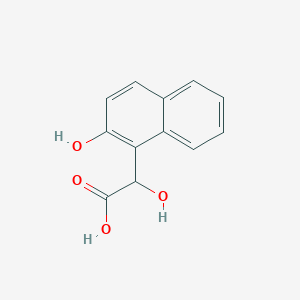

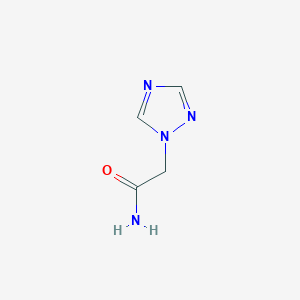

The reactivity of pyrazole derivatives can be inferred from their chemical structures and the presence of functional groups. For example, the compound 4-[Tris(1H-pyrazol-1-yl)methyl]phenol was prepared by the condensation of 4-(trifluoromethyl)phenol and sodium pyrazol-1-ide . The presence of a hydroxy group in these compounds suggests the possibility of intermolecular hydrogen bonding, which can lead to the formation of dimers or more complex molecular assemblies . The formation of complexes with phenols, as seen in the study of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2Н-pyrazol-3-ol, indicates the potential for intermolecular interactions that can affect the stability and reactivity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structures. The luminescent properties of these compounds, as investigated in the study of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, are of particular interest for applications in optoelectronics . The anti-inflammatory activity of 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and its aminomethyl derivatives, as evaluated using the heat-induced protein denaturation technique, highlights the biological relevance of these compounds . The stability of complexes formed with phenols, which can withstand high temperatures, is another important aspect of their physical properties .

Scientific Research Applications

Corrosion Inhibition

A density functional theory (DFT) study was conducted on bipyrazolic-type organic compounds, including 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol, to elucidate their inhibition efficiencies as corrosion inhibitors. The study found that these compounds exhibit different inhibition efficiencies and reactive sites, which are crucial for their application in corrosion inhibition. The efficiencies were related to parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), gap energy (ΔE), and others, with the calculated results being in agreement with experimental data (Wang et al., 2006).

Luminescent Properties

Research on the synthesis, structure, and luminescent properties of 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol revealed its potential for luminescent applications. The study included characterizations through single-crystal X-ray diffraction, showing the planar arrangement of the benzene ring system and the arrangement of the pyrazole rings, along with an investigation of its luminescent properties (Tang et al., 2014).

Optical Gas Detection

A novel application for a bis-pyrazole-based thin film for optical gas detection was proposed, utilizing 4-[bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-amino]phenol on quartz substrates. This application demonstrates the compound's reversible sensitivity towards sulfur dioxide (SO2) and its potential as an optical gas sensor (Touzani et al., 2011).

properties

IUPAC Name |

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-12(9(2)14-13-8)7-10-3-5-11(15)6-4-10/h3-6,15H,7H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAVDWUYRBVRMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377121 |

Source

|

| Record name | 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75998-99-1 |

Source

|

| Record name | 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-(2-phenylethenyl)benzimidazol-1-yl]acetate](/img/structure/B1303173.png)